molecular formula C11H12BN3O4 B11856188 (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid CAS No. 137756-88-8

(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid

Cat. No.: B11856188
CAS No.: 137756-88-8
M. Wt: 261.04 g/mol
InChI Key: FAEPTDPTTLFNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring linked via an ethyl group to a 2-nitroimidazole moiety. The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the nitroimidazole unit may confer biological activity, such as hypoxic cell targeting or radiosensitization .

Properties

CAS No.

137756-88-8

Molecular Formula

C11H12BN3O4

Molecular Weight

261.04 g/mol

IUPAC Name

[4-[2-(2-nitroimidazol-1-yl)ethyl]phenyl]boronic acid

InChI

InChI=1S/C11H12BN3O4/c16-12(17)10-3-1-9(2-4-10)5-7-14-8-6-13-11(14)15(18)19/h1-4,6,8,16-17H,5,7H2

InChI Key

FAEPTDPTTLFNSI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CCN2C=CN=C2[N+](=O)[O-])(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid typically involves multiple steps. One common approach is to start with the synthesis of the imidazole ring, followed by the introduction of the nitro group and the ethyl linkage. The final step involves the formation of the boronic acid group.

Industrial Production Methods

Industrial production methods for (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Typical conditions for Suzuki-Miyaura coupling include a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., ethanol).

    Substitution: Reagents such as halides or alkylating agents can be used for substitution reactions on the imidazole ring.

Major Products

    Reduction of Nitro Group: Produces an amine-substituted derivative.

    Suzuki-Miyaura Coupling: Forms biaryl compounds.

    Substitution Reactions: Produces various substituted imidazole derivatives.

Scientific Research Applications

(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biochemical applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Key Substituents Molecular Weight Key Properties
(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid (Target) Ethyl-linked nitroimidazole, boronic acid ~300–320 (estimated) Potential radiosensitizer; boronic acid reactivity for cross-coupling
(4-(2-Phenyl-1H-benzimidazol-1-yl)phenyl)boronic acid (CAS 867044-33-5) Benzimidazole, boronic acid 314.15 High purity (98% HPLC); pharmaceutical intermediate
4-[(1-Imidazolyl)methyl]phenylboronic acid Imidazole, boronic acid Electron-rich imidazole; no nitro group; potential for diverse coupling reactions
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl phenoxy, boronic acid Fungal histone deacetylase (HDAC) inhibitor; effective at low concentrations
(4-((2-(2-Nitro-1H-imidazol-1-yl)acetamido)methyl)phenyl)boronic acid ester Acetamido-linked nitroimidazole, pinacol Pinacol ester enhances solubility; used in radiopharmaceutical precursors
Key Observations:

Electronic Effects : The nitro group in the target compound introduces electron-withdrawing effects, which may increase boronic acid acidity and enhance reactivity in cross-coupling reactions compared to benzimidazole or imidazole analogs .

Biological Activity: Benzimidazole derivatives (e.g., CAS 867044-33-5) are noted for pharmaceutical utility, while the target compound’s nitroimidazole group may enable hypoxic tumor targeting, a feature absent in non-nitro analogs .

Solubility : Nitro groups improve polarity, but solubility remains context-dependent. For example, pyren-1-yl boronic acid () precipitates in culture media despite structural predictions, highlighting the need for empirical testing .

Biological Activity

(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid, identified by its CAS number 137756-87-7, is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound integrates a nitro-imidazole moiety with a boronic acid functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory effects.

Chemical Structure

The structure of (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid can be represented as follows:

SMILES OB C1 CC C C C1 CN2C CN C2 O\text{SMILES OB C1 CC C C C1 CN2C CN C2 O}

Anticancer Activity

Recent studies have demonstrated that (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid exhibits significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cell Line Studies: In vitro assays showed that the compound has an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, indicating a potent cytotoxic effect while exhibiting no toxic effects on healthy cell lines .
  • Mechanism of Action: The presence of the nitro group in the imidazole ring may enhance the compound's ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and subsequent cellular stress responses.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties.

Research Insights:

  • Antibacterial Assays: The compound showed promising antibacterial activity, although specific IC50 values were not detailed in the available literature. The mechanism likely involves interference with bacterial cell wall synthesis or function due to the boronic acid moiety .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was assessed through various biochemical assays.

Enzyme Activity Results:

  • Acetylcholinesterase Inhibition: Moderate inhibition was observed with an IC50 of 115.63 ± 1.16 µg/mL.
  • Butyrylcholinesterase Inhibition: Strong inhibition was noted with an IC50 of 3.12 ± 0.04 µg/mL, suggesting potential applications in neurodegenerative disease treatments where cholinesterase activity modulation is beneficial .
  • Other Enzymatic Activities: The compound also exhibited antiurease and antithyrosinase activities with IC50 values of 1.10 ± 0.06 µg/mL and 11.52 ± 0.46 µg/mL, respectively .

Summary of Biological Activities

Activity TypeMeasurementIC50 Value
Cytotoxicity (MCF-7) Cancer Cell Line18.76 ± 0.62 µg/mL
Acetylcholinesterase Enzyme Inhibition115.63 ± 1.16 µg/mL
Butyrylcholinesterase Strong Inhibition3.12 ± 0.04 µg/mL
Antiurease Enzyme Inhibition1.10 ± 0.06 µg/mL
Antithyrosinase Enzyme Inhibition11.52 ± 0.46 µg/mL

Case Studies

In a recent study published in December 2022, researchers formulated a cream containing this boronic acid derivative and assessed its biological activities in vivo and in vitro, confirming its antioxidant and antibacterial properties alongside notable anticancer effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.